molecular formula C16H21FN4O2S B4773293 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Cat. No.: B4773293
M. Wt: 352.4 g/mol
InChI Key: YBSUEYJSZYCJCN-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine is a complex organic compound with a molecular formula of C16H21FN4O2S This compound features a piperazine ring substituted with a 2-fluorobenzyl group and a sulfonyl group attached to a pyrazole ring

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN4O2S/c1-2-20-13-15(11-18-20)24(22,23)21-9-7-19(8-10-21)12-14-5-3-4-6-16(14)17/h3-6,11,13H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSUEYJSZYCJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by sulfonylation and subsequent attachment of the piperazine ring. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters like temperature, pressure, and reagent addition is crucial. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and enhance the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine
  • 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorobenzyl)piperazine

Uniqueness

Compared to similar compounds, 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine exhibits unique properties due to the position of the fluorine atom on the benzyl group. This positional difference can significantly affect the compound’s chemical reactivity and biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine
Reactant of Route 2
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1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-fluorobenzyl)piperazine

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